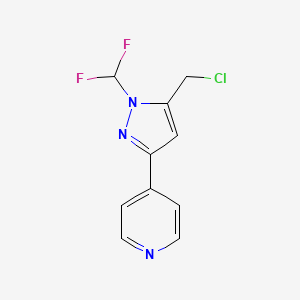

4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine

Descripción general

Descripción

4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine, often referred to as CMDF-pyrazole, is a pyrazole-based compound with a variety of applications in scientific research. It is a type of heterocyclic compound, containing both nitrogen and carbon atoms, and has a wide range of properties that make it well-suited for use in a variety of experiments. CMDF-pyrazole is used in a variety of lab experiments and has been found to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- An efficient approach for the synthesis of novel pyridine derivatives with pyrazole rings attached, exhibiting promising antioxidant and antimicrobial activities, was described by Bonacorso et al. (2015). These compounds, including derivatives with different halogen substituents, showed significant fungiostatic and fungicidal activities against a range of pathogens (Bonacorso et al., 2015).

- Shen et al. (2012) synthesized and characterized pyrazole derivatives, focusing on their crystal structure and computational study, providing insights into the thermodynamic properties and stability of these compounds (Shen et al., 2012).

Photophysical Properties and OLED Applications

- Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, demonstrating their mechanoluminescence and concentration-dependent photoluminescence, suggesting potential applications in OLEDs for efficient white light emission (Huang et al., 2013).

Catalytic Applications

- Nyamato et al. (2014) explored unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization, highlighting the role of solvent and co-catalyst in product distribution. This study underscores the utility of pyrazole-pyridine based ligands in fine-tuning catalytic activity (Nyamato et al., 2014).

Antimicrobial Activity

- Synthesis and antimicrobial evaluation of nicotinic acid hydrazide derivatives, including pyrazolyl(pyridinyl)methanones, revealed their potent antimycobacterial activity. This indicates the potential of pyridine-pyrazole compounds in developing new antimicrobial agents (Sidhaye et al., 2011).

Mecanismo De Acción

Target of Action

The compound contains a pyridine and a pyrazole ring, both of which are common in many biologically active molecules . These structures can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets of this compound.

Mode of Action

The mode of action would depend on the specific biological target of the compound. For instance, some pyridine derivatives are known to inhibit enzymes or bind to receptors, altering their function .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyridine derivatives are involved in a wide range of biological processes .

Result of Action

The molecular and cellular effects would depend on the compound’s targets and mode of action. Some pyridine derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory effects .

Propiedades

IUPAC Name |

4-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF2N3/c11-6-8-5-9(15-16(8)10(12)13)7-1-3-14-4-2-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKMVXMTCFCCER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CCl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

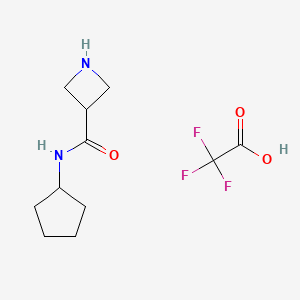

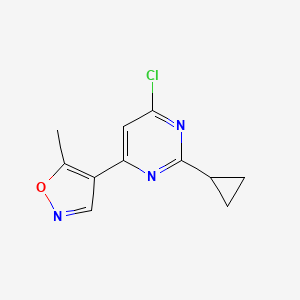

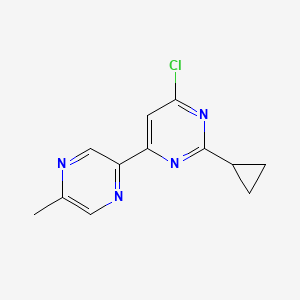

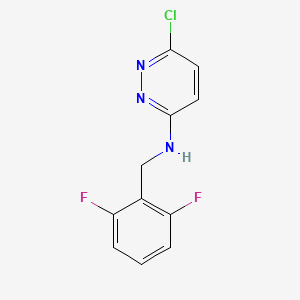

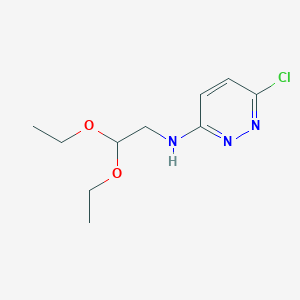

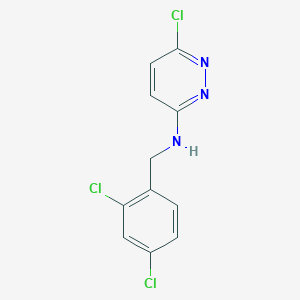

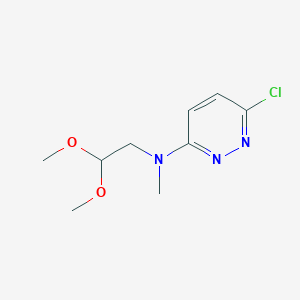

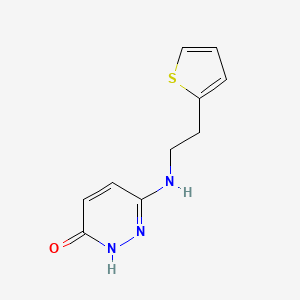

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.